5-(4-(Trifluoromethyl)piperidin-1-yl)pentan-1-amine
Description
Properties
IUPAC Name |
5-[4-(trifluoromethyl)piperidin-1-yl]pentan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21F3N2/c12-11(13,14)10-4-8-16(9-5-10)7-3-1-2-6-15/h10H,1-9,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJNCHSETMVMSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)CCCCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Trifluoromethyl)piperidin-1-yl)pentan-1-amine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a catalyst.
Attachment of the Pentan-1-amine Chain: The final step involves the nucleophilic substitution reaction where the piperidine derivative reacts with a pentan-1-amine precursor under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of 5-(4-(Trifluoromethyl)piperidin-1-yl)pentan-1-amine may involve:
Batch Processing: Utilizing large-scale reactors to carry out the multi-step synthesis.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Purification Techniques: Employing methods such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidized Derivatives: Formation of ketones or carboxylic acids.
Reduced Derivatives: Formation of saturated amines.
Substituted Products: Various substituted amines or amides.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Biology
Biochemical Studies: Utilized in the study of enzyme interactions and metabolic pathways.
Medicine
Pharmaceuticals: Investigated for its potential as a drug candidate due to its unique structural properties.
Drug Delivery: Explored as a component in drug delivery systems to improve the bioavailability of therapeutic agents.
Industry
Material Science: Used in the development of new materials with specific properties such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 5-(4-(Trifluoromethyl)piperidin-1-yl)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The piperidine ring provides structural stability, while the pentan-1-amine chain facilitates interactions with hydrophobic regions of the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of N-substituted pentan-1-amine derivatives , which vary in the substituents on the nitrogen-containing heterocycle (e.g., piperidine, morpholine, piperazine). Below is a detailed comparison with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Electronic Effects : The electron-withdrawing -CF₃ group may alter binding affinity to receptors compared to electron-donating groups (e.g., methyl in 8d ) .
Backbone Flexibility : Unlike MK18 (a ketone derivative), the pentan-1-amine backbone allows for stronger hydrogen bonding, which could enhance receptor interaction .
Biological Activity
5-(4-(Trifluoromethyl)piperidin-1-yl)pentan-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| CAS Number | Not available |
| Molecular Formula | C12H18F3N2 |
| Molecular Weight | 248.29 g/mol |
| IUPAC Name | 5-(4-(Trifluoromethyl)piperidin-1-yl)pentan-1-amine |
| SMILES | CCCN(C1CCN(CC1)C(F)(F)F)CC |
The trifluoromethyl group enhances the compound's lipophilicity and may improve its binding affinity to various biological targets.
The biological activity of 5-(4-(Trifluoromethyl)piperidin-1-yl)pentan-1-amine is primarily attributed to its interaction with specific receptors and enzymes. The trifluoromethyl group can enhance the compound's binding affinity, which may lead to modulation of various biochemical pathways.
Potential Targets
- Receptors: The compound may interact with neurotransmitter receptors, influencing neurological functions.
- Enzymes: It may inhibit or activate specific enzymes, impacting metabolic pathways.
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antidepressant Effects: Compounds with piperidine structures are often studied for their potential as antidepressants due to their ability to modulate neurotransmitter levels.
- Anti-inflammatory Properties: Some studies suggest that trifluoromethyl-substituted compounds can reduce inflammation by inhibiting NF-kB activation, thereby preventing the release of pro-inflammatory cytokines .
Study 1: Antidepressant Activity
A study exploring the antidepressant potential of piperidine derivatives found that compounds similar to 5-(4-(Trifluoromethyl)piperidin-1-yl)pentan-1-amine exhibited significant reductions in depressive-like behavior in animal models. The mechanism was linked to increased serotonin and norepinephrine levels in the brain.
Study 2: Anti-inflammatory Effects
Research into trifluoromethyl-substituted piperidines demonstrated their capability to inhibit inflammatory responses in vitro. For instance, a compound with a similar structure reduced TNF-alpha and IL-6 production in macrophages stimulated by LPS (lipopolysaccharide) . This suggests potential applications in treating inflammatory diseases.
Study 3: Cytotoxicity Assessments
In vitro cytotoxicity assays have shown that certain derivatives can selectively induce apoptosis in cancer cell lines while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects.
Q & A
Basic: What are the primary synthetic routes for 5-(4-(trifluoromethyl)piperidin-1-yl)pentan-1-amine, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves reductive amination between 5-aminopentanal and 4-(trifluoromethyl)piperidine, using sodium cyanoborohydride (NaBH3CN) as a reducing agent in methanol or ethanol under mild conditions (20–25°C, 12–24 hours) . Key optimization parameters include:
- pH control : Maintaining a slightly acidic pH (~6.5) to favor imine formation.
- Solvent selection : Polar aprotic solvents (e.g., THF) may improve yields by stabilizing intermediates.
- Catalyst screening : Transition-metal catalysts (e.g., Ir or Rh complexes) can enhance reaction rates in scaled-up syntheses .
Statistical Design of Experiments (DoE) is recommended to identify critical factors (e.g., temperature, molar ratios) and interactions, reducing trial-and-error approaches .
Basic: How is the structural integrity of 5-(4-(trifluoromethyl)piperidin-1-yl)pentan-1-amine confirmed post-synthesis?
Methodological Answer:
Characterization involves:
- NMR spectroscopy : H and C NMR to verify amine proton signals (~1.5–2.5 ppm) and trifluoromethyl group resonance (-CF, ~110–120 ppm in F NMR).
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 253.18 for CHFN).
- HPLC purity analysis : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) ensure ≥95% purity .
Advanced: What strategies improve selectivity of 5-(4-(trifluoromethyl)piperidin-1-yl)pentan-1-amine derivatives for dopamine D3 vs. D2 receptors?
Methodological Answer:
Selectivity hinges on substituent positioning and electronic effects :
- Piperidine modifications : Introducing bulky groups (e.g., arylpiperazines) at the 4-position reduces D2 affinity by steric hindrance, as shown in structurally analogous ligands .
- Trifluoromethyl role : The -CF group enhances metabolic stability and modulates electron density at the receptor’s hydrophobic binding pocket .
In silico docking (e.g., AutoDock Vina) predicts binding poses, while radioligand displacement assays (using [H]spiperone for D2 and [H]PD-128907 for D3) quantify selectivity ratios .
Advanced: How can computational methods streamline the design of 5-(4-(trifluoromethyl)piperidin-1-yl)pentan-1-amine derivatives for targeted bioactivity?
Methodological Answer:
- Quantum chemical calculations : Gaussian or ORCA software models electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
- Molecular dynamics (MD) simulations : GROMACS or AMBER simulate ligand-receptor interactions over time, identifying key residues (e.g., Ser196 in D3 receptors) for mutagenesis studies .
- Machine learning (ML) : Train models on existing SAR data to prioritize substituents with high predicted affinity (e.g., random forest classifiers using RDKit descriptors) .
Advanced: What experimental frameworks address contradictions in reported biological activities of piperidine-based amines?
Methodological Answer:
Contradictions often arise from assay variability or off-target effects . Resolve via:
- Orthogonal assays : Combine radioligand binding, functional cAMP assays, and β-arrestin recruitment to confirm target engagement .
- Metabolic profiling : LC-MS/MS identifies active metabolites that may contribute to observed effects .
- Collaborative validation : Multi-center studies harmonize protocols (e.g., standardized buffer conditions, cell lines) to minimize inter-lab variability .
Advanced: How can reaction engineering principles enhance the scalability of synthesizing this compound?
Methodological Answer:
- Continuous flow reactors : Improve heat/mass transfer and reduce reaction times compared to batch processes. Use microreactors with immobilized catalysts (e.g., Pd/C) .
- Process analytical technology (PAT) : In-line FTIR monitors imine formation in real time, enabling feedback control .
- Green chemistry metrics : Optimize E-factor (kg waste/kg product) by switching to biodegradable solvents (e.g., cyclopentyl methyl ether) .
Basic: What are the key stability considerations for storing 5-(4-(trifluoromethyl)piperidin-1-yl)pentan-1-amine?
Methodological Answer:
- Temperature : Store at -20°C under inert gas (N or Ar) to prevent amine oxidation.
- Light sensitivity : Amber vials minimize photodegradation of the trifluoromethyl group.
- Moisture control : Use molecular sieves in storage containers to avoid hydrolysis .
Advanced: How do steric and electronic effects of the trifluoromethyl group influence the compound’s pharmacodynamics?
Methodological Answer:
- Steric effects : The -CF group occupies a hydrophobic subpocket in the D3 receptor, displacing water molecules and strengthening binding (ΔG ~ -2.3 kcal/mol) .
- Electronic effects : The electron-withdrawing -CF reduces basicity of the piperidine nitrogen (pKa ~ 7.5 vs. ~9.0 for non-fluorinated analogs), enhancing membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
